DCP-Bio3

Description

Properties

IUPAC Name |

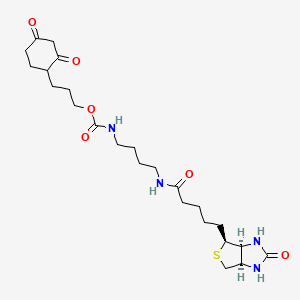

3-(2,4-dioxocyclohexyl)propyl N-[4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N4O6S/c29-17-10-9-16(19(30)14-17)6-5-13-34-24(33)26-12-4-3-11-25-21(31)8-2-1-7-20-22-18(15-35-20)27-23(32)28-22/h16,18,20,22H,1-15H2,(H,25,31)(H,26,33)(H2,27,28,32)/t16?,18-,20-,22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSKVLIOIXAEPV-WBDHXUAGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC(=O)C1CCCOC(=O)NCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)CC(=O)C1CCCOC(=O)NCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

DCP-Bio3 for the Detection of Cysteine Sulfenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine sulfenic acid (Cys-SOH) is a transient, reversible post-translational modification that plays a critical role in redox signaling and the regulation of protein function.[1] The detection and characterization of protein sulfenylation are crucial for understanding its role in cellular processes and disease. DCP-Bio3 is a biotinylated chemical probe designed for the selective labeling and enrichment of proteins containing sulfenic acid modifications. This guide provides an in-depth overview of the core principles, experimental protocols, and data associated with the use of this compound.

This compound belongs to a family of dimedone-based probes.[2][3] These probes utilize a 1,3-cyclohexanedione (B196179) moiety that specifically and covalently reacts with the sulfenic acid group on cysteine residues to form a stable thioether linkage.[4][5] The biotin (B1667282) tag on this compound allows for the efficient affinity purification of labeled proteins using streptavidin-based methods, facilitating their identification and quantification by techniques such as Western blotting and mass spectrometry.[1][4]

Mechanism of Action

The core of this compound's functionality lies in the chemoselective reaction between its 1,3-cyclohexanedione ring and a cysteine sulfenic acid. The reaction proceeds via a nucleophilic attack of the enolate form of the dione (B5365651) on the electrophilic sulfur of the sulfenic acid. This results in the formation of a stable, covalent thioether bond, effectively "trapping" the transient sulfenic acid modification.

Quantitative Data

The reactivity of dimedone-based probes like DCP-Bio1 (a close analog of this compound) with sulfenylated proteins can vary depending on the protein microenvironment of the modified cysteine. Below is a summary of reported second-order reaction rates for DCP-Bio1 with different proteins. It is anticipated that this compound exhibits similar reactivity.

| Protein | Second-Order Reaction Rate (M⁻¹min⁻¹) | pH | Temperature (°C) |

| Papain | 110 ± 20 | 7.0 | 25 |

| E. coli fRMsr | 7.2 ± 0.7 | 7.0 | 25 |

| S. typhimurium AhpC | 0.23 ± 0.04 | 7.0 | 25 |

| (Data sourced from Poole, L.B., et al. (2007). Bioconjugate Chemistry)[2] |

Experimental Protocols

Detailed methodologies for the use of this compound in detecting protein sulfenylation are provided below. These protocols are adapted from established methods for the closely related probe, DCP-Bio1.

In Situ Labeling of Sulfenylated Proteins in Live Cells

This protocol is suitable for identifying proteins that are sulfenylated in their native cellular environment in response to a stimulus.

Methodology:

-

Cell Culture: Grow cells of interest in appropriate media to 60-90% confluence.

-

Probe Incubation: Replace the medium with fresh medium containing 100 µM this compound. Incubate for 30 to 60 minutes.

-

Stimulation: During the incubation with this compound, add the desired stimulus (e.g., growth factor, H₂O₂) for the appropriate duration.

-

Washing: Following incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove excess this compound and stimulus.

-

Cell Lysis: Lyse the cells in a buffer containing a thiol-alkylating agent (e.g., 10 mM N-ethylmaleimide, NEM) and catalase (e.g., 200 units/mL) to prevent post-lysis oxidation and modification of free thiols.[3]

-

Affinity Purification: Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated proteins.

-

Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins using a high concentration of biotin or by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against proteins of interest or by mass spectrometry for proteome-wide identification.

Labeling of Sulfenylated Proteins in Cell Lysates

This protocol is useful for assessing the overall level of protein sulfenylation in a cell population.

Methodology:

-

Cell Culture and Stimulation: Grow and treat cells with the desired stimulus as in the in situ protocol.

-

Cell Lysis: Wash the cells with PBS and then lyse them in a buffer containing 1 mM this compound, 10 mM NEM, and 200 units/mL catalase.[3]

-

Incubation: Incubate the lysate on ice for 1 hour to allow for the labeling of sulfenylated proteins.

-

Removal of Excess Probe: Remove unreacted this compound using a desalting spin column.

-

Affinity Purification and Analysis: Proceed with streptavidin-based affinity purification and subsequent analysis as described in the in situ protocol.

Application Example: EGFR Signaling Pathway

Cysteine sulfenylation plays a regulatory role in various signaling pathways. For instance, in the Epidermal Growth Factor Receptor (EGFR) signaling cascade, the binding of EGF to its receptor stimulates the production of hydrogen peroxide (H₂O₂), which can then oxidize specific cysteine residues on downstream signaling proteins, including EGFR itself. The oxidation of Cys797 in the EGFR kinase domain has been shown to enhance its kinase activity. DCP-Bio probes can be used to detect and identify such regulatory sulfenylation events.

Conclusion

This compound is a powerful tool for the detection and proteomic analysis of cysteine sulfenic acid modifications. Its ability to specifically label and enrich sulfenylated proteins enables researchers to investigate the role of this important post-translational modification in a wide range of biological processes. The protocols and data presented in this guide provide a comprehensive resource for the successful application of this compound in studying the sulfenylome.

References

- 1. scb.wfu.edu [scb.wfu.edu]

- 2. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PROTEOMIC METHODS TO EVALUATE NOX-MEDIATED REDOX SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Methods to Visualize and Identify Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Understanding Protein Sulfenylation with DCP-Bio3

Introduction to Protein Sulfenylation

Protein S-sulfenylation is a reversible post-translational modification involving the oxidation of a cysteine thiol group (-SH) to a sulfenic acid (-SOH).[1] This transient modification is a key mechanism in redox signaling, playing a crucial role in regulating protein function, enzyme catalysis, and signal transduction in response to reactive oxygen species (ROS).[1][2] Due to the inherent instability of the sulfenic acid moiety, its detection and characterization have historically been challenging.[3] The development of chemoselective probes has revolutionized the study of this modification, enabling the stabilization, identification, and quantification of sulfenylated proteins within complex biological systems.[1]

Dimedone and its analogs have emerged as highly specific reagents for trapping sulfenic acids.[4] These compounds react with the Cys-SOH group to form a stable thioether conjugate, preventing its further oxidation or reduction.[2] By attaching a reporter tag, such as biotin (B1667282), to the dimedone core, researchers can perform affinity purification and subsequent identification of these modified proteins.[4]

The this compound Probe: A Tool for Affinity Capture

This compound is a biotinylated affinity probe designed specifically for the isolation of proteins containing cysteine sulfenic acid.[5] Like other dimedone-based probes (e.g., the more widely characterized DCP-Bio1), this compound contains a 1,3-cyclohexanedione (B196179) reactive group that covalently binds to sulfenic acids.[4][5] The attached biotin tag provides a powerful handle for affinity capture using streptavidin-based resins, allowing for the enrichment of sulfenylated proteins from complex mixtures like cell lysates.[6] This enrichment is a critical step for subsequent analysis by mass spectrometry or immunoblotting.[4]

The reaction is highly specific to the sulfenic acid form, showing no reactivity with other cysteine oxidation states like thiols, disulfides, or the hyperoxidized sulfinic and sulfonic acids.[5] This specificity is paramount for accurately profiling the "sulfenome" under various physiological and pathological conditions.

Experimental Workflows and Protocols

The detection of protein sulfenylation using this compound can be approached via two primary workflows: in situ labeling of intact cells or labeling of cell lysates. The choice of method depends on the experimental goals, particularly whether the focus is on capturing the redox state within a living cell or upon cell disruption.

Protocol 1: In Situ Labeling of Sulfenylated Proteins in Live Cells[4]

This protocol is advantageous for trapping sulfenic acids in their native cellular environment, minimizing post-lysis artifacts. It relies on the cell permeability of the DCP probe.

-

Cell Culture: Grow cells of interest in appropriate media to 60–90% confluence in 100-mm dishes.

-

Labeling: Replace the medium with fresh medium containing 100 µM this compound (or DCP-Bio1). Incubate for 30 to 60 minutes. If studying a specific stimulus, it can be added during this incubation period.

-

Washing: Following the incubation, aspirate the medium and wash the cells three times with cold PBS to remove excess probe and stimulant.

-

Lysis: Lyse the cells using a suitable lysis buffer. It is still recommended to include alkylating agents (e.g., 10 mM N-ethylmaleimide) and catalase in the lysis buffer to quench any reactions post-lysis.[6]

-

Downstream Processing: Proceed to affinity purification as described in Protocol 3.

Protocol 2: Labeling of Sulfenylated Proteins in Cell Lysate[6][7]

This method is common and effective, but requires careful control to prevent artificial oxidation after cell disruption.

-

Cell Culture and Treatment: Grow and treat cells as required by the experimental design.

-

Preparation of Lysis Buffer: Prepare a lysis buffer containing critical components to preserve the native redox state. A typical buffer includes:

-

50 mM Tris-HCl, pH 7.5

-

Detergents (e.g., 0.1% SDS, 0.5% NP-40)

-

1-5 mM this compound

-

Crucial Additives: 10 mM N-ethylmaleimide (NEM) and 10 mM iodoacetamide (B48618) to block free thiols.[6]

-

Crucial Additives: 200 U/ml catalase to remove endogenous H₂O₂.[6]

-

Standard protease and phosphatase inhibitors.

-

-

Lysis: Wash cells with cold PBS, then scrape and lyse them directly in the prepared lysis buffer.

-

Incubation: Incubate the lysate on ice for at least 1 hour to ensure complete labeling and alkylation.

-

Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant for downstream processing.

Protocol 3: Affinity Purification and Analysis[6]

This protocol follows the labeling step to enrich sulfenylated proteins for identification.

-

Affinity Capture: Add streptavidin-agarose beads to the clarified lysate. Incubate for 2-4 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads and perform a series of stringent washes to remove non-specifically bound proteins. A recommended wash series is:

-

Wash 1: 1% SDS in PBS

-

Wash 2: 4 M urea (B33335) in PBS

-

Wash 3: 1 M NaCl in PBS

-

Optional DTT Wash: Including a wash with DTT can remove proteins that are disulfide-bonded to biotinylated proteins.[6]

-

-

Elution: Elute the captured proteins from the beads. For mass spectrometry, on-bead digestion with trypsin is common. For Western blotting, proteins can be eluted by boiling in SDS-PAGE sample buffer containing 2% SDS.

-

Analysis:

Quantitative Data Presentation

Quantitative analysis is essential for understanding how protein sulfenylation changes in response to stimuli. This can involve measuring reaction kinetics or using mass spectrometry-based quantification to assess changes across the proteome.

Table 1: Reaction Kinetics of DCP-Bio1 with Sulfenic Acids

| Protein | pH | Second-Order Reaction Rate (mM⁻¹ min⁻¹) | Notes |

| E. coli fRMsr | 5.5 - 8.0 | 0.12 ± 0.012 | The labeling rate for this protein is constant across this pH range.[4] |

| Papaya Papain | 7.0 | Significantly different from fRMsr | Rate is affected by pH, showing dependence on the protein microenvironment.[4] |

| S. typhimurium AhpC | 7.0 | Significantly different from fRMsr | Rate is affected by pH.[4] |

Table 2: Quantified Changes in Protein S-Sulfenylation Upon Cellular Stimulation [3]

This data was generated using a dimedone-based alkyne probe (DYn-2) and quantitative mass spectrometry in A431 cells.

| Protein | Cysteine Site | Stimulus (H₂O₂) | Stimulus (EGF) | Fold Change (H₂O₂ / Control) | Fold Change (EGF / Control) |

| CFL1 | Cys139 | + | - | 2.7 | 1.1 |

| CFL1 | Cys147 | + | - | 2.4 | 0.89 |

| PRDX5 | Cys100 | - | + | - | 6.9 |

| PRDX6 | Cys47 | - | + | - | Unchanged |

Key Signaling Pathways and Applications in Drug Development

The targeted oxidation of specific cysteine residues acts as a molecular switch, modulating signaling pathways in a manner analogous to phosphorylation.[2] Identifying these redox-sensitive sites with tools like this compound is critical for understanding disease mechanisms and discovering new therapeutic targets.

EGFR Signaling Pathway

Epidermal Growth Factor (EGF) stimulation is known to produce intracellular ROS, which in turn regulate signaling. Using dimedone-based probes, it has been shown that key proteins in this pathway undergo sulfenylation.

-

EGFR: The receptor itself is sulfenylated at Cys797 in its ATP-binding site, which enhances its intrinsic kinase activity.[2]

-

Protein Tyrosine Phosphatases (PTPs): Downstream phosphatases such as PTP1B, PTEN, and SHP2 are also sulfenylated upon EGF stimulation.[2] Oxidation of the catalytic cysteine in PTPs transiently inactivates them, preventing the dephosphorylation of EGFR and sustaining the signaling cascade.

Applications in Drug Research and Development

-

Target Identification and Validation: By mapping sulfenylation sites on a proteome-wide scale, researchers can identify novel redox-regulated proteins that may be implicated in disease.[3] For example, demonstrating that sulfenylation of a specific kinase enhances its activity could validate it as a therapeutic target.[2]

-

Understanding Drug Mechanism of Action: Some drugs may exert their effects by modulating the cellular redox environment. This compound can be used to profile changes in protein sulfenylation upon drug treatment, providing insights into the drug's mechanism of action.

-

Biomarker Discovery: Aberrant protein sulfenylation has been linked to various diseases, including cancer and neurodegeneration. Profiles of sulfenylated proteins could serve as potential biomarkers for disease diagnosis, prognosis, or response to therapy.

This compound and related dimedone-based probes are indispensable tools for the modern cell biologist and drug developer. They provide a specific and robust method for capturing the transient sulfenome, enabling detailed investigation into the roles of redox signaling in health and disease. By integrating these chemical biology approaches with advanced proteomics, researchers can uncover novel regulatory mechanisms, identify new therapeutic targets, and ultimately accelerate the development of innovative medicines.

References

- 1. Proteome-wide analysis of cysteine S-sulfenylation using a benzothiazine-based probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Biology Approaches to Study Protein Cysteine Sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Site-specific mapping and quantification of protein S-sulfenylation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Methods to Visualize and Identify Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Application of Biotinylated Probes in Redox Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Redox biology is a rapidly expanding field investigating the pivotal roles of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in cellular signaling and disease pathogenesis. The transient and often low-abundance nature of redox modifications on biomolecules presents a significant analytical challenge. Biotinylated probes have emerged as indispensable tools for the detection, enrichment, and identification of these modifications, providing valuable insights into redox-regulated cellular processes and aiding in the discovery of novel therapeutic targets. This technical guide provides a comprehensive overview of the core applications of biotinylated probes in redox biology, with a focus on quantitative data, detailed experimental protocols, and visualization of key methodologies and pathways.

Core Concepts: The Power of the Biotin-Streptavidin Interaction

The utility of biotinylated probes is anchored in the extraordinarily high affinity and specificity of the interaction between biotin (B1667282) (vitamin B7) and the protein streptavidin.[1] This non-covalent bond is one of the strongest known in nature, making it a robust tool for the capture and analysis of biotin-tagged molecules from complex biological samples.[1]

Key Applications of Biotinylated Probes in Redox Biology

Biotinylated probes have been developed to target a variety of redox-mediated post-translational modifications (PTMs). The general workflow for their application involves the labeling of the modified molecule with a biotin-containing probe, followed by enrichment using streptavidin-based affinity purification and subsequent analysis by methods such as mass spectrometry or western blotting.

Detection of Protein Carbonylation with Biotin Hydrazide

Protein carbonylation is an irreversible oxidative modification that serves as a common marker of oxidative stress.[2] Biotin hydrazide is a carbonyl-reactive probe that covalently labels carbonylated proteins, enabling their detection and quantification.[3][4][5]

Quantitative Data:

| Experimental Condition | Fold Change in Protein Carbonylation | Reference Protein | Cell/Tissue Type | Reference |

| Oxidative Stress (H₂O₂) | 2.5-fold increase | Actin | Cultured fibroblasts | [3] |

| Ischemia-Reperfusion | 3.1-fold increase | Albumin | Rat kidney | [6] |

| Aging | 1.8-fold increase | Carbonic anhydrase III | Mouse brain | [7] |

Experimental Protocol: Detection of Protein Carbonyls using Biotin Hydrazide

-

Sample Preparation: Lyse cells or tissues in a suitable buffer containing protease inhibitors. Determine protein concentration using a standard assay (e.g., BCA assay).[8]

-

Derivatization with Biotin Hydrazide: Incubate 20-50 µg of protein with 5 mM biotin hydrazide in a final volume of 25 µL for 2 hours at room temperature in the dark.[8]

-

SDS-PAGE and Western Blotting: Separate the biotin-labeled proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

-

Detection: Block the membrane and then incubate with streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the biotinylated proteins using a chemiluminescent substrate.[3][4]

Workflow for Protein Carbonylation Detection

Caption: A schematic of the workflow for detecting protein carbonylation using biotin hydrazide.

Analysis of Protein S-Nitrosylation via the Biotin Switch Assay

S-nitrosylation, the covalent attachment of a nitric oxide group to a cysteine thiol, is a critical reversible modification in redox signaling. The biotin switch assay is a widely used method to detect and identify S-nitrosylated proteins.[9][10] This technique involves three key steps: blocking of free thiols, selective reduction of S-nitrosothiols to thiols, and subsequent labeling of the newly formed thiols with a biotinylating agent like biotin-HPDP.[9][10]

Quantitative Data:

| Protein | Condition | Fold Change in S-Nitrosylation | Cell Type | Reference |

| Caspase-3 | Nitric Oxide Donor | 4.2-fold increase | Jurkat cells | [9] |

| GAPDH | Control vs. Stimulated | 3.5-fold increase | Endothelial cells | [10] |

| Ryanodine Receptor | Ischemia | 2.8-fold increase | Cardiac muscle | [9] |

Experimental Protocol: Biotin Switch Assay

-

Sample Preparation: Lyse cells or tissues in HEN buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM neocuproine) supplemented with protease inhibitors.[9]

-

Blocking Free Thiols: Add a final concentration of 20 mM methyl methanethiosulfonate (B1239399) (MMTS) to the protein lysate and incubate at 50°C for 20 minutes to block all free cysteine thiols.[10]

-

Acetone (B3395972) Precipitation: Precipitate the proteins by adding three volumes of ice-cold acetone and incubate at -20°C for 20 minutes. Centrifuge to pellet the proteins and wash the pellet with 70% acetone.[9]

-

Reduction and Biotinylation: Resuspend the protein pellet in HENS buffer (HEN buffer with 1% SDS). Add 1 mM ascorbate (B8700270) to selectively reduce the S-nitrosothiols to thiols. Immediately add 1 mM biotin-HPDP to label the nascent thiols. Incubate for 1 hour at room temperature.[9][10]

-

Affinity Purification: The biotinylated proteins can be purified using streptavidin-agarose beads for subsequent identification by mass spectrometry.[9] Alternatively, they can be analyzed by western blotting using an anti-biotin antibody.

Biotin Switch Assay Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. apexbt.com [apexbt.com]

- 3. Detection of protein carbonyls by means of biotin hydrazide-streptavidin affinity methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detection of Protein Carbonyls by Means of Biotin Hydrazide–Streptavidin Affinity Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. PROTEOMIC IDENTIFICATION OF CARBONYLATED PROTEINS AND THEIR OXIDATION SITES - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Detection of Protein S-Nitrosylation with the Biotin Switch Technique - PMC [pmc.ncbi.nlm.nih.gov]

DCP-Bio3: A Technical Guide to Studying Protein Sulfenylation in Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DCP-Bio3, a powerful chemical probe for the investigation of protein cysteine sulfenylation, a key post-translational modification occurring under oxidative stress. This document details the mechanism of action, experimental protocols, and applications of this compound in elucidating the role of protein sulfenylation in cellular signaling and disease.

Introduction to this compound and Protein Sulfenylation

Under conditions of oxidative stress, reactive oxygen species (ROS) can modify cellular components, including proteins. One such modification is the oxidation of cysteine residues to sulfenic acid (-SOH). This reversible modification is increasingly recognized as a crucial regulatory mechanism in a variety of cellular processes, including signal transduction, enzyme catalysis, and transcription.

This compound is a biotinylated chemical probe designed for the specific detection and enrichment of proteins containing sulfenic acid modifications.[1][2] Its core structure is based on a dimedone analog, which selectively reacts with the sulfenic acid moiety to form a stable covalent bond. The biotin (B1667282) tag facilitates the subsequent affinity purification of labeled proteins, allowing for their identification and characterization by methods such as Western blotting and mass spectrometry.

Core Principles and Mechanism of Action

This compound operates on the principle of chemoselective ligation. The 1,3-dicarbonyl moiety of the DCP probe specifically targets the nucleophilic sulfur atom of a cysteine sulfenic acid, leading to the formation of a stable thioether linkage. This reaction is highly specific for sulfenic acids, with minimal cross-reactivity with other cysteine oxidation states like sulfinic or sulfonic acids, or reduced thiols.

Below is a diagram illustrating the reaction between this compound and a sulfenylated protein.

Quantitative Data

While direct comparative kinetic data for this compound is limited in the literature, the reactivity of the closely related probe, DCP-Bio1, has been characterized. The reaction rate is dependent on the specific protein microenvironment of the sulfenic acid.

| Protein | Second-Order Rate Constant (k) for DCP-Bio1 (M⁻¹s⁻¹) |

| Papain | ~1.67 |

| Peroxiredoxin 1 (C52S) | ~0.17 |

| GAPDH | Not determined |

Data extrapolated from studies on DCP-Bio1 and should be considered as an approximation for this compound.

Experimental Protocols

The following protocols are adapted from established methods for the use of dimedone-based probes, primarily DCP-Bio1, and can be optimized for use with this compound.

Cell Lysis and Protein Labeling

This protocol describes the labeling of sulfenylated proteins in cell lysates.

Materials:

-

Cells of interest

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, supplemented with protease and phosphatase inhibitors.

-

This compound stock solution (10 mM in DMSO)

-

N-ethylmaleimide (NEM) stock solution (1 M in ethanol)

-

Dithiothreitol (DTT) stock solution (1 M in water)

Procedure:

-

Culture cells to the desired confluency.

-

Induce oxidative stress if required by treating with an appropriate agent (e.g., H₂O₂).

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold Lysis Buffer containing 1 mM this compound and 100 mM NEM. NEM is included to block free thiol groups and prevent artifactual oxidation.

-

Incubate the lysate on a rotator for 30 minutes at 4°C.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube. The lysate is now ready for affinity purification.

Affinity Purification of Biotinylated Proteins

This protocol describes the enrichment of this compound labeled proteins using streptavidin-agarose beads.

Materials:

-

This compound labeled cell lysate

-

Streptavidin-agarose beads

-

Wash Buffer 1: 50 mM Tris-HCl (pH 7.4), 1 M NaCl, 1 mM EDTA, 1% (v/v) Triton X-100

-

Wash Buffer 2: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% (v/v) Triton X-100

-

Elution Buffer: 2x Laemmli sample buffer containing 100 mM DTT

Procedure:

-

Add streptavidin-agarose beads to the this compound labeled cell lysate.

-

Incubate for 2 hours at 4°C on a rotator.

-

Pellet the beads by centrifugation at 1,000 x g for 2 minutes at 4°C.

-

Wash the beads three times with Wash Buffer 1.

-

Wash the beads twice with Wash Buffer 2.

-

After the final wash, remove all supernatant.

-

Elute the bound proteins by adding Elution Buffer and boiling for 10 minutes.

-

Centrifuge to pellet the beads and collect the supernatant containing the enriched sulfenylated proteins.

Downstream Analysis: Western Blotting and Mass Spectrometry

Western Blotting:

The eluted proteins can be resolved by SDS-PAGE, transferred to a membrane, and probed with antibodies against specific proteins of interest to confirm their sulfenylation. A workflow diagram is provided below.

References

Probing the Sulfenome: A Technical Guide to DCP-Bio3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 3-(2,4-dioxocyclohexyl)propyl N-(4-((5-((3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)amino)butyl)carbamate, commonly known as DCP-Bio3, a powerful chemical probe for the investigation of the sulfenome. Protein cysteine sulfenylation, the reversible oxidation of cysteine residues to sulfenic acid (Cys-SOH), is a critical post-translational modification involved in redox signaling and the regulation of numerous cellular processes. Understanding the dynamics of the sulfenome is paramount for elucidating disease mechanisms and developing novel therapeutic strategies. This compound, a biotinylated dimedone analog, provides a robust methodology for the selective labeling, enrichment, and identification of sulfenylated proteins.

Core Principles of this compound in Sulfenome Profiling

This compound is a biotinylated affinity probe designed for the specific isolation of proteins containing cysteine sulfenic acid.[1] Its mechanism of action is rooted in the nucleophilic character of the dimedone-like warhead, which selectively forms a stable, covalent thioether bond with the electrophilic sulfenic acid moiety on a cysteine residue. This covalent adduct formation is highly specific for sulfenic acids over other cysteine oxidation states such as thiols, disulfides, or hyperoxidized forms.[1] The integrated biotin (B1667282) tag facilitates the subsequent affinity purification of labeled proteins using streptavidin-based matrices, enabling their identification and quantification by mass spectrometry.

Quantitative Data Presentation

The reactivity of dimedone-based probes like this compound can be influenced by the protein microenvironment surrounding the target sulfenic acid. The following table summarizes the reaction rates of a closely related analog, DCP-Bio1, with several well-characterized sulfenylated proteins, providing a quantitative insight into the probe's reactivity.

| Protein | Rate of DCP-Bio1 Incorporation (min⁻¹) at pH 7.0 and 25°C |

| Papain | 1.65 ± 0.22 |

| fRMsr | 0.13 ± 0.014 |

| AhpC | 0.003 ± 0.0004 |

Data adapted from Poole, L.B., et al. (2007). Bioconjugate Chem. 18(6), 2004-2017.

Experimental Protocols

I. In Situ Labeling of Sulfenylated Proteins in Live Cells

This protocol is designed for the labeling of sulfenic acid-containing proteins within intact cells, preserving the native redox environment.

-

Cell Culture and Treatment:

-

Culture cells of interest to 60-90% confluency in appropriate growth media.

-

If applicable, treat cells with a stimulant of interest (e.g., growth factors, oxidants) for the desired duration to induce protein sulfenylation.

-

-

Probe Labeling:

-

Prepare a stock solution of this compound in DMSO or DMF (e.g., 20 mg/ml).[1]

-

Add this compound to the cell culture medium to a final concentration of 1 mM.

-

Incubate the cells for 1 hour at 37°C in a humidified incubator.

-

-

Cell Lysis and Sample Preparation:

-

Wash the cells with phosphate-buffered saline (PBS) to remove excess media and probe.

-

Scrape the cells into a lysis buffer containing:

-

A suitable detergent (e.g., RIPA buffer).

-

Protease and phosphatase inhibitors.

-

10 mM N-Ethylmaleimide (NEM) and 10 mM Iodoacetamide (IAA) to block free thiols and prevent post-lysis oxidation.

-

200 units/ml catalase to quench any remaining hydrogen peroxide.

-

-

Incubate the lysate on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for subsequent affinity purification.

-

II. In-Lysis Labeling of Sulfenylated Proteins

This protocol is an alternative approach where labeling occurs concurrently with cell lysis.

-

Cell Culture and Treatment:

-

Culture and treat cells as described in the in situ protocol.

-

-

Lysis and Labeling:

-

Prepare a lysis buffer containing 1 mM this compound in addition to protease and phosphatase inhibitors, NEM, IAA, and catalase as described above.

-

Wash the cells with PBS and then add the this compound-containing lysis buffer directly to the cell monolayer.

-

Incubate on ice for 1 hour to allow for both lysis and labeling to occur.

-

Clarify the lysate by centrifugation and collect the supernatant.

-

III. Affinity Purification of this compound Labeled Proteins

This protocol outlines the enrichment of biotinylated proteins using streptavidin-coated magnetic beads.

-

Bead Preparation:

-

Resuspend streptavidin magnetic beads in a suitable binding buffer (e.g., PBS with 0.1% Tween-20).

-

Wash the beads three times with the binding buffer, using a magnetic rack to separate the beads from the supernatant.

-

-

Binding of Labeled Proteins:

-

Add the clarified cell lysate to the equilibrated streptavidin beads.

-

Incubate for 2-4 hours at 4°C with gentle rotation to allow for binding of the biotinylated proteins.

-

-

Washing:

-

Pellet the beads using a magnetic rack and discard the supernatant.

-

Perform a series of stringent washes to remove non-specifically bound proteins. A typical wash series includes:

-

Wash 1: Lysis buffer.

-

Wash 2: High salt buffer (e.g., 1 M NaCl in PBS).

-

Wash 3: Lysis buffer.

-

Wash 4: PBS.

-

-

-

Elution:

-

Elute the bound proteins from the beads. This can be achieved by:

-

Boiling the beads in SDS-PAGE sample buffer for 10 minutes.

-

Competitive elution with a high concentration of free biotin.

-

On-bead digestion with a protease such as trypsin for subsequent mass spectrometry analysis.

-

-

Mandatory Visualizations

Experimental Workflow for Sulfenome Profiling using this compound

Caption: Experimental workflow for the identification of sulfenylated proteins using this compound.

Redox Regulation of the EGF Receptor Signaling Pathway

The epidermal growth factor receptor (EGFR) signaling pathway is a well-established example of a cellular process regulated by protein sulfenylation. Upon stimulation with EGF, NADPH oxidases (NOX) are activated, leading to the production of hydrogen peroxide (H₂O₂). This localized increase in H₂O₂ results in the sulfenylation of key signaling proteins, modulating their activity and promoting signal propagation.

Caption: Sulfenylation-mediated regulation of the EGFR signaling pathway.

References

The Role of DCP-Bio3 in Uncovering Novel Redox-Regulated Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The reversible oxidation of cysteine residues to sulfenic acid is a critical post-translational modification that regulates a vast array of cellular processes, from signal transduction to metabolism. Identifying the specific proteins that undergo this modification is paramount to understanding disease mechanisms and developing novel therapeutics. DCP-Bio3, a biotinylated dimedone-based probe, has emerged as a powerful tool for the selective enrichment and identification of S-sulfenylated proteins. This technical guide provides a comprehensive overview of the principles, experimental protocols, and data analysis considerations for utilizing this compound in redox proteomics.

Core Principles of this compound Chemistry

This compound is designed to specifically react with the nucleophilic sulfenic acid moiety on cysteine residues. The dimedone group within the this compound molecule forms a stable, covalent thioether bond with the sulfenic acid. The biotin (B1667282) tag then allows for the highly specific and efficient enrichment of these labeled proteins or their corresponding peptides from complex biological samples using streptavidin-based affinity purification. This targeted enrichment is crucial for the subsequent identification and quantification of low-abundance, redox-regulated proteins by mass spectrometry.

Experimental Workflow for this compound-based Redox Proteomics

The successful application of this compound for identifying novel redox-regulated proteins involves a multi-step workflow. The following diagram and detailed protocol outline the key stages of a typical experiment.

Figure 1: Experimental workflow for the identification of S-sulfenylated proteins using this compound.

Detailed Experimental Protocols

The following protocols are adapted from established methods for dimedone-based probes and provide a comprehensive guide for a this compound experiment.[1]

1. Cell Lysis and Blocking of Free Thiols

-

Objective: To lyse cells while simultaneously blocking free cysteine thiols to prevent their oxidation during sample preparation.

-

Reagents:

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitors.

-

N-ethylmaleimide (NEM) stock solution: 1 M in ethanol.

-

-

Protocol:

-

Wash cultured cells twice with ice-cold PBS.

-

Lyse the cells in Lysis Buffer containing 100 mM NEM.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

-

2. This compound Labeling of S-Sulfenylated Proteins

-

Objective: To specifically label proteins containing sulfenic acid modifications with this compound.

-

Reagents:

-

This compound stock solution: 10 mM in DMSO.

-

-

Protocol:

-

To the clarified lysate, add this compound to a final concentration of 1 mM.

-

Incubate for 1 hour at room temperature with gentle rotation.

-

3. Protein Precipitation and Resuspension

-

Objective: To remove unreacted this compound and prepare the protein for subsequent steps.

-

Reagents:

-

Ice-cold acetone.

-

Urea (B33335) Buffer: 8 M urea in 50 mM Tris-HCl (pH 8.0).

-

-

Protocol:

-

Precipitate the protein by adding 4 volumes of ice-cold acetone.

-

Incubate at -20°C for at least 2 hours.

-

Pellet the protein by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Carefully decant the supernatant and wash the pellet with ice-cold acetone.

-

Air-dry the pellet and resuspend in Urea Buffer.

-

4. Reduction, Alkylation, and Trypsin Digestion

-

Objective: To denature, reduce, and alkylate disulfide bonds and digest the proteins into peptides.

-

Reagents:

-

Dithiothreitol (DTT) stock solution: 1 M in water.

-

Iodoacetamide (IAA) stock solution: 500 mM in water.

-

Trypsin (mass spectrometry grade).

-

-

Protocol:

-

Reduce the protein by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.

-

Alkylate the free thiols by adding IAA to a final concentration of 20 mM and incubating for 30 minutes in the dark at room temperature.

-

Dilute the sample 5-fold with 50 mM ammonium (B1175870) bicarbonate.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

5. Enrichment of Biotinylated Peptides

-

Objective: To isolate the this compound labeled peptides using streptavidin affinity chromatography.

-

Reagents:

-

High-capacity streptavidin agarose (B213101) resin.

-

Wash Buffer 1: 2% SDS in PBS.

-

Wash Buffer 2: 8 M urea in 50 mM Tris-HCl (pH 8.0).

-

Wash Buffer 3: 50 mM ammonium bicarbonate.

-

Elution Buffer: 0.1% trifluoroacetic acid (TFA) in 50% acetonitrile.

-

-

Protocol:

-

Equilibrate the streptavidin resin with Wash Buffer 1.

-

Incubate the digested peptide mixture with the streptavidin resin for 2 hours at room temperature.

-

Wash the resin sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3.

-

Elute the biotinylated peptides with Elution Buffer.

-

Dry the eluted peptides in a vacuum centrifuge.

-

6. Mass Spectrometry and Data Analysis

-

Objective: To identify and quantify the enriched peptides.

-

Protocol:

-

Resuspend the dried peptides in 0.1% formic acid for LC-MS/MS analysis.

-

Analyze the samples on a high-resolution mass spectrometer.

-

Search the resulting MS/MS spectra against a protein database to identify the peptides and their corresponding proteins.

-

Perform quantitative analysis to determine the relative abundance of the identified S-sulfenylated proteins between different experimental conditions.

-

Data Presentation: Identifying Redox-Regulated Proteins

| Protein | Gene | UniProt ID | Peptide Sequence | Fold Change (Treatment vs. Control) | Function |

| Peroxiredoxin-1 | PRDX1 | P32119 | ADVC EPTLALLSDR | 3.2 | Antioxidant defense |

| Epidermal growth factor receptor | EGFR | P00533 | KVCC PLPSPSPLVQR | 2.5 | Signal transduction |

| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | P04406 | IISNASC TTNCLAPLAK | 1.8 | Glycolysis |

| Protein tyrosine phosphatase 1B | PTPN1 | P18031 | HC SAGIGRTGTLVIR | 4.1 | Signal transduction |

| Actin, cytoplasmic 1 | ACTB | P60709 | YPIEHGIVTNWDDMEKIWHHTFYNELRVAPEEHPVLLTEAPLNPKANREKMTQIMFETFNVPAMYVAIQAVLSLYASGRTTGIVLDSGDGVTHNVPIYEGYALPHAIMRLDLAGRDLTDYLMKILTERGYSFVTTAEREIVRDIKEKLC YVALDFEQEMATAASSSSLEK | 1.5 | Cytoskeleton |

Note: The cysteine residue (C) identified as S-sulfenylated is highlighted in bold.

Visualization of Redox-Regulated Signaling Pathways

This compound is instrumental in elucidating the role of cysteine oxidation in signaling pathways. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, where redox regulation plays a crucial role.

Figure 2: Redox regulation of the EGFR signaling pathway.

Upon binding of Epidermal Growth Factor (EGF) to its receptor (EGFR), NADPH oxidase (NOX) is activated, leading to the production of hydrogen peroxide (H2O2).[2] H2O2 can then oxidize a catalytic cysteine in Protein Tyrosine Phosphatase 1B (PTP1B), inactivating it.[2] Since PTP1B normally dephosphorylates and inactivates EGFR, its oxidation leads to sustained EGFR signaling through downstream pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways, ultimately promoting gene transcription related to cell proliferation and survival.[2]

Conclusion

This compound is a versatile and powerful tool for the discovery of novel redox-regulated proteins. Its specificity for S-sulfenylated cysteines, coupled with the robust workflow of affinity enrichment and mass spectrometry, provides researchers with the ability to identify and quantify this critical post-translational modification on a proteome-wide scale. The insights gained from such studies are invaluable for understanding the intricate roles of redox signaling in health and disease, and for the development of targeted therapies for a wide range of pathological conditions.

References

The Specificity of DCP-Bio3 for Cysteine Sulfenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reversible oxidation of cysteine residues to sulfenic acid (R-SOH) is a critical post-translational modification central to cellular signaling, redox regulation, and enzymatic catalysis.[1] Due to its transient and highly reactive nature, the detection and characterization of protein sulfenylation in a complex biological milieu present a significant analytical challenge.[1] Dimedone-based chemical probes have emerged as invaluable tools for the specific and covalent trapping of sulfenic acids, enabling their detection, identification, and quantification.[1][2] Among these, DCP-Bio3, a biotinylated affinity probe, offers a robust method for the isolation and subsequent identification of proteins bearing this modification. This technical guide provides an in-depth analysis of the specificity of this compound for cysteine sulfenic acid, supported by quantitative data, detailed experimental protocols, and visual workflows to aid researchers in its effective application.

Core Principles of this compound Reactivity

This compound belongs to a family of chemical probes synthesized from a 1,3-cyclohexanedione (B196179) scaffold, an analog of dimedone.[3] The reactive core of these "DCP" (3-(2,4-dioxocyclohexyl)propyl) probes specifically targets the electrophilic sulfur atom of a cysteine sulfenic acid, forming a stable thioether adduct.[1] This covalent modification allows for the "tagging" of sulfenylated proteins. This compound is functionalized with a biotin (B1667282) reporter tag, which facilitates the affinity capture and enrichment of labeled proteins using streptavidin-based matrices.[3][4]

The specificity of the DCP core for sulfenic acid has been demonstrated through various studies. Control experiments have shown that the thiol, disulfide, or hyperoxidized (sulfinic and sulfonic acid) forms of cysteine do not react with these probes.[3][4] Furthermore, other oxidized sulfur-containing functional groups, such as S-nitrosothiols and sulfoxides, have also been shown to be unreactive.[4] This high degree of specificity is crucial for accurately profiling the sulfenome—the complement of sulfenylated proteins in a biological system.

Quantitative Data on DCP Probe Reactivity

While specific kinetic data for this compound is not extensively published, the reactivity of the closely related probe, DCP-Bio1, provides valuable insights into the performance of the DCP reactive core. The rate of incorporation of DCP-Bio1 has been shown to be dependent on the protein microenvironment, highlighting the influence of accessibility and stability of the sulfenic acid intermediate.[2][3]

| Protein Target | Second-Order Reaction Rate of DCP-Bio1 (mM⁻¹ min⁻¹) | pH Dependence (fRMsr) | Reference |

| E. coli fRMsr (C84, 94S mutant) | 0.12 ± 0.012 | Unaffected between pH 5.5 and 8.0 | [3] |

| Papaya Papain | Significantly different from fRMsr and AhpC | Not reported | [2][3] |

| S. typhimurium AhpC (C165S mutant) | Significantly different from fRMsr and Papain | Not reported | [2][3] |

This table summarizes the reported reactivity of DCP-Bio1 with various protein sulfenic acids. The shared DCP reactive core suggests that this compound would exhibit similar reactivity profiles, influenced by the specific protein context.

Experimental Protocols

Protocol 1: In Situ Labeling of Protein Sulfenic Acids in Intact Cells

This protocol is adapted for the labeling of sulfenylated proteins within living cells, followed by lysis and enrichment.

Materials:

-

Cells of interest

-

This compound stock solution (e.g., 50 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, supplemented with protease and phosphatase inhibitors, 20 mM iodoacetamide (B48618) (IAM) to block free thiols, and 2000 units/mL catalase to quench H₂O₂.[2][3]

-

Streptavidin-agarose beads

-

Wash Buffer: Lysis buffer with adjusted salt concentration (e.g., 500 mM NaCl)

-

Elution Buffer: Sample buffer for SDS-PAGE (e.g., Laemmli buffer)

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with a stimulus (e.g., H₂O₂) to induce protein sulfenylation, if required. Include an untreated control.

-

Incubate cells with this compound at a final concentration of 1-2 mM for 1-2 hours at 37°C.

-

Wash the cells twice with ice-cold PBS to remove excess probe.

-

Lyse the cells directly on the plate with ice-cold Lysis Buffer containing IAM and catalase. The inclusion of IAM is critical to prevent post-lysis oxidation of free thiols and potential off-target reactions.[2][3]

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Incubate the supernatant with streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation to capture biotinylated proteins.

-

Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins. A wash step including DTT can be used to remove proteins disulfide-bonded to the biotinylated proteins.[5]

-

Elute the captured proteins by boiling the beads in Elution Buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting or proceed to mass spectrometry for identification.

Protocol 2: Mass Spectrometry Analysis of this compound Labeled Proteins

This protocol outlines the general steps for identifying sulfenylated proteins and their sites of modification following enrichment.

Materials:

-

Enriched and eluted protein sample from Protocol 1

-

SDS-PAGE apparatus and reagents

-

In-gel digestion reagents: Dithiothreitol (DTT), Iodoacetamide (IAA), Trypsin[6]

-

LC-MS/MS system

Procedure:

-

Separate the eluted proteins by 1D SDS-PAGE.

-

Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Brilliant Blue).

-

Excise the protein bands of interest.

-

Destain the gel pieces.

-

Reduce the proteins with DTT and then alkylate with IAA in-gel to block all cysteine residues.

-

Digest the proteins with trypsin overnight at 37°C.[6]

-

Extract the peptides from the gel pieces.

-

Analyze the peptides by nanoLC-MS/MS.

-

Identify the peptides and the site of this compound modification (which will result in a specific mass shift) using appropriate database search algorithms.

Visualizing Workflows and Pathways

To further clarify the application of this compound, the following diagrams illustrate the core experimental workflow and a representative signaling pathway involving cysteine sulfenic acid.

Caption: Experimental workflow for the detection of protein sulfenylation using this compound.

Caption: A representative redox signaling pathway involving PTP oxidation, a target for this compound.

Applications in Drug Development

The ability to specifically identify and quantify protein sulfenylation has significant implications for drug development.[7]

-

Target Identification and Validation: this compound can be used to identify novel protein targets that are regulated by redox signaling in disease states.

-

Mechanism of Action Studies: For drugs that modulate cellular redox status, this compound can help elucidate their mechanism of action by identifying the protein sulfenylation events they trigger or inhibit.

-

Pharmacodynamic Biomarkers: Changes in the sulfenylation status of specific proteins, as detected by this compound, could serve as pharmacodynamic biomarkers to assess drug efficacy and target engagement in preclinical and clinical studies.

-

Toxicity and Off-Target Effects: Unintended alterations in the sulfenome caused by a drug candidate can be investigated using this compound to assess potential off-target effects and toxicity.[8]

Conclusion

This compound is a highly specific and effective tool for the study of cysteine sulfenic acid modifications. Its biotin tag enables robust enrichment of sulfenylated proteins from complex mixtures, facilitating their identification and characterization. While kinetic data is most detailed for the related DCP-Bio1 probe, the shared reactive core provides a strong basis for understanding the reactivity of this compound. The protocols and workflows presented in this guide offer a framework for researchers to successfully employ this compound in their investigations of redox signaling, contributing to a deeper understanding of cellular function and advancing drug discovery efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. Use of dimedone-based chemical probes for sulfenic acid detection evaluation of conditions affecting probe incorporation into redox-sensitive proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scb.wfu.edu [scb.wfu.edu]

- 5. Use of dimedone-based chemical probes for sulfenic acid detection methods to visualize and identify labeled proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Good Practices in Model‐Informed Drug Discovery and Development: Practice, Application, and Documentation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical Strategies to Identify Off-Target Toxicity of High-Affinity TCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Protein Function with DCP-Bio3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reversible oxidation of cysteine residues to sulfenic acid is a critical post-translational modification that plays a pivotal role in cellular signal transduction, redox homeostasis, and disease pathogenesis. The transient and reactive nature of sulfenic acids has historically made their detection and characterization challenging. DCP-Bio3 is a biotinylated chemical probe designed to specifically and covalently label proteins containing cysteine sulfenic acid, enabling their enrichment and identification. This guide provides an in-depth overview of the application of this compound in investigating protein function, with a focus on experimental protocols and data interpretation.

This compound is a valuable tool for researchers studying redox signaling and its implications in various physiological and pathological processes. It is an affinity probe that facilitates the isolation of proteins modified by cysteine sulfenic acid.[1] The probe works by selectively forming a covalent adduct with the sulfenic acid form of cysteine residues in proteins.[1] This biotinylated probe allows for the detection of labeled proteins in polyacrylamide gels and is utilized to identify oxidized and modified proteins.[2]

Core Principles and Mechanism of Action

This compound belongs to a class of dimedone-based probes. The 1,3-dicarbonyl moiety of the dimedone ring system specifically reacts with the nucleophilic sulfur atom of a sulfenic acid, forming a stable thioether linkage. The biotin (B1667282) tag appended to the probe allows for the subsequent affinity purification of labeled proteins using streptavidin-based resins. This enrichment is crucial for the identification of often low-abundant, transiently modified proteins from complex biological samples by mass spectrometry.

Data Presentation: Quantitative Analysis of Sulfenylated Proteins

| Protein ID (UniProt) | Gene Name | Peptide Sequence Identified with Modification | Fold Change (Treated/Control) | p-value | Biological Function |

| P00533 | EGFR | IKVAVK(sulfo)MLKPTAR | +2.8 | 0.001 | Receptor Tyrosine Kinase, Cell Proliferation |

| P11362 | GAPDH | TGV(sulfo)CCTTVSSGYIAPK | +1.5 | 0.045 | Glycolysis, Apoptosis |

| Q06830 | PTEN | YL(sulfo)CGERGPDGFPDD | -3.2 | 0.0005 | Tumor Suppressor, Phosphatase |

| P27348 | PRDX1 | LVQAFQFTDKHGEV(sulfo)CPAGWK | +4.1 | <0.0001 | Peroxidase, Redox Homeostasis |

| Q9Y6K9 | IKBKB | LLLQ(sulfo)CFKADADE | +2.1 | 0.005 | Kinase, NF-κB Signaling |

This table represents a hypothetical dataset to illustrate the presentation of quantitative proteomics results. The fold changes and p-values are not derived from actual experimental data using this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are based on established procedures for similar affinity-based probes and may require optimization for specific experimental systems.

Protocol 1: Labeling of Sulfenylated Proteins in Cell Culture with this compound

This protocol describes the in-situ labeling of proteins with this compound in cultured cells.

Materials:

-

This compound (e.g., from Cayman Chemical)[1]

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Dithiothreitol (DTT)

-

N-ethylmaleimide (NEM)

-

Streptavidin-agarose beads

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with the stimulus of interest (e.g., H₂O₂) to induce protein sulfenylation. Include an untreated control.

-

Cell Lysis and Labeling:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells in a buffer containing this compound. The optimal concentration of this compound should be empirically determined but a starting point of 1 mM can be used.

-

To prevent artefactual oxidation, it is crucial to include a thiol-blocking agent like N-ethylmaleimide (NEM) in the lysis buffer.

-

Incubate the lysate with this compound for 1-2 hours at 4°C with gentle rotation.

-

-

Removal of Excess Probe: Remove unreacted this compound by precipitation of proteins (e.g., with acetone) or by using a desalting column.

-

Affinity Purification of Labeled Proteins:

-

Resuspend the protein pellet in a buffer compatible with streptavidin binding (e.g., PBS with 0.1% SDS).

-

Add streptavidin-agarose beads to the lysate and incubate for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency is recommended.

-

-

Elution of Labeled Proteins: Elute the biotinylated proteins from the streptavidin beads. This can be achieved by boiling in SDS-PAGE sample buffer for subsequent western blot analysis or by using more specific elution methods for mass spectrometry.

Protocol 2: Identification of this compound Labeled Proteins by Mass Spectrometry

This protocol outlines the steps for preparing this compound labeled proteins for identification by LC-MS/MS.

Materials:

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (B48618) (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Acetonitrile

-

C18 desalting columns

Procedure:

-

On-Bead Digestion:

-

After the final wash of the streptavidin beads from Protocol 1, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

-

Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-

Alkylate free thiols by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-

Add trypsin and incubate overnight at 37°C with shaking.

-

-

Peptide Extraction and Desalting:

-

Collect the supernatant containing the digested peptides.

-

Acidify the peptide solution with formic acid.

-

Desalt the peptides using C18 desalting columns according to the manufacturer's instructions.

-

-

LC-MS/MS Analysis:

-

Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometer should be operated in a data-dependent acquisition mode to select peptide precursor ions for fragmentation.

-

-

Data Analysis:

-

Search the acquired tandem mass spectra against a protein database using a search engine (e.g., Mascot, Sequest, or MaxQuant).

-

Specify the this compound modification of cysteine as a variable modification in the search parameters. The mass of the this compound adduct on cysteine needs to be calculated and included.

-

For quantitative analysis, use label-free quantification or stable isotope labeling methods.[3][4]

-

Mandatory Visualization

Experimental Workflow for this compound Based Proteomics

Caption: A general experimental workflow for identifying sulfenylated proteins using this compound.

Signaling Pathway: Redox Regulation of EGFR Signaling

The epidermal growth factor receptor (EGFR) signaling pathway is a key regulator of cell proliferation and survival.[5] Reactive oxygen species (ROS), produced upon EGFR activation, can oxidize a critical cysteine residue (Cys797) in the EGFR kinase domain to a sulfenic acid, which is thought to enhance its kinase activity. This compound can be used to capture this transient oxidative modification.

Caption: Proposed use of this compound in studying EGFR signaling redox regulation.

Signaling Pathway: Redox Regulation of NF-κB Signaling

The transcription factor NF-κB is a master regulator of inflammation and immunity.[5] Its activity is tightly controlled by the IκB kinase (IKK) complex. Evidence suggests that cysteine residues within the IKK complex and the p50 subunit of NF-κB are targets of redox modification, which can modulate NF-κB activation.[6][7] this compound can be a tool to investigate the role of sulfenylation in this pathway.

Caption: Investigating the role of sulfenylation in NF-κB activation with this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. Proteomics Workflow: Sample Prep to LC-MS Data Analysis | Technology Networks [technologynetworks.com]

- 4. youtube.com [youtube.com]

- 5. uniprot.org [uniprot.org]

- 6. The Redox Biochemistry of Protein Sulfenylation and Sulfinylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spatial redox regulation of a critical cysteine residue of NF-kappa B in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sentinel Probe: A Technical Guide to Labeling Oxidized Proteins with DCP-Bio3

For Researchers, Scientists, and Drug Development Professionals

The reversible oxidation of cysteine residues to sulfenic acid is a critical post-translational modification that plays a pivotal role in cellular signaling and redox regulation. Detecting this transient and highly reactive species has been a significant challenge in the field of proteomics. DCP-Bio3, a dimedone-based chemical probe, has emerged as a powerful tool for the specific labeling and subsequent identification of sulfenylated proteins. This in-depth technical guide provides a comprehensive overview of the core mechanism of this compound, detailed experimental protocols, and quantitative data to facilitate its effective implementation in research and drug development.

Core Mechanism: The Specific Trapping of Sulfenic Acid

This compound is a chemical probe designed to covalently label proteins containing cysteine sulfenic acid (Cys-SOH), a transient intermediate in the oxidation of cysteine residues.[1] The probe consists of three key functional components: a reactive dimedone-based warhead (1,3-cyclohexanedione), a linker, and a biotin (B1667282) affinity tag.[1]

The labeling mechanism hinges on the nucleophilic character of the 1,3-dicarbonyl moiety of the dimedone analogue. This reactive core specifically attacks the electrophilic sulfur atom of the sulfenic acid, forming a stable thioether bond.[1][2] This covalent modification effectively "traps" the transient sulfenic acid, allowing for its detection and enrichment. The biotin tag ("Bio" in this compound) enables the subsequent affinity purification of the labeled proteins using streptavidin-based methods, facilitating their identification and quantification by mass spectrometry.[1][3][4]

Quantitative Data: Performance and Specificity

The efficacy of this compound and other dimedone-based probes lies in their high specificity for sulfenic acids over other cysteine oxidation states, such as sulfinic and sulfonic acids, as well as other nucleophilic residues.[5] The reaction rate, however, can be influenced by the local protein microenvironment, including the accessibility and stability of the sulfenic acid.[1]

| Probe | Target Protein | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| DCP-Bio1 | Papain | 0.008 - 0.05 | [6] |

| DCP-Bio1 | fRMsr | 0.002 | [1] |

| DCP-Bio1 | AhpC | Not determined | [1] |

Table 1: Reaction Kinetics of DCP-Bio1 with Sulfenic Acid-Containing Proteins. The reaction rates of dimedone-based probes like DCP-Bio1 can vary significantly between different proteins, highlighting the influence of the protein's local environment on the accessibility of the sulfenic acid.[1][6]

Comparative studies have shown that while other probes for sulfenic acid exist, dimedone-based probes like this compound offer a good balance of specificity and reactivity for proteomic applications.[6][7] Newer generations of nucleophilic probes are being developed with even faster reaction kinetics.[6][7]

Experimental Protocols

The following are generalized protocols for the labeling of oxidized proteins with this compound both in vitro and in situ. It is crucial to optimize conditions for each specific experimental system.

In Vitro Labeling of Purified Proteins

This protocol is suitable for labeling purified proteins that have been oxidatively treated.

Materials:

-

Purified protein of interest

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Oxidizing agent (e.g., H₂O₂)

-

Quenching reagent (e.g., catalase)

-

Streptavidin-agarose beads

Methodology:

-

Protein Oxidation: Treat the purified protein with a controlled concentration of an oxidizing agent (e.g., 100 µM H₂O₂) for a specific duration (e.g., 10-30 minutes) at room temperature to induce sulfenic acid formation.

-

Removal of Oxidant: Quench the oxidation reaction by adding a suitable reagent (e.g., catalase to remove H₂O₂).

-

This compound Labeling: Immediately add this compound to the protein solution to a final concentration of 1 mM. Incubate for 1-2 hours at 37°C.

-

Removal of Excess Probe: Remove unreacted this compound by gel filtration or dialysis.

-

Affinity Purification: Incubate the labeled protein solution with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation.

-

Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins. A typical wash series includes a high-salt buffer, a low-salt buffer, and a final wash with a buffer compatible with downstream analysis.

-

Elution: Elute the biotinylated proteins from the beads using a solution containing a high concentration of biotin or by boiling in SDS-PAGE sample buffer.

-

Downstream Analysis: The eluted proteins can be analyzed by Western blotting using an anti-biotin antibody or identified by mass spectrometry.

In Situ Labeling of Cellular Proteins

This protocol is designed for labeling oxidized proteins within intact cells.

Materials:

-

Cultured cells

-

Cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Lysis buffer containing alkylating agents and catalase

-

Streptavidin-agarose beads

Methodology:

-

Cell Treatment: Treat cells with the desired stimulus (e.g., growth factors, oxidative stress inducers) to induce protein oxidation.

-

This compound Labeling: Add this compound directly to the cell culture medium to a final concentration of 1 mM and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in a buffer containing alkylating agents (e.g., N-ethylmaleimide and iodoacetamide) to block free thiols and catalase to prevent post-lysis oxidation.[1]

-

Clarification of Lysate: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant.

-

Affinity Purification: Proceed with affinity purification using streptavidin-agarose beads as described in the in vitro protocol (steps 5-7).

-

Downstream Analysis: Analyze the enriched proteins by Western blotting or mass spectrometry.

Concluding Remarks

This compound provides a robust and specific method for the detection and identification of sulfenic acid-modified proteins, offering valuable insights into the complex landscape of redox signaling. The protocols and data presented in this guide are intended to serve as a foundational resource for researchers embarking on the study of protein oxidation. Careful optimization of experimental conditions and rigorous controls are paramount to achieving reliable and reproducible results. The continued development of chemical probes with enhanced reactivity and novel functionalities promises to further illuminate the critical roles of cysteine oxidation in health and disease.

References

- 1. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Biology Approaches to Study Protein Cysteine Sulfenylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scb.wfu.edu [scb.wfu.edu]

- 5. scb.wfu.edu [scb.wfu.edu]

- 6. Reactivity, Selectivity and Stability in Sulfenic Acid Detection: A Comparative Study of Nucleophilic and Electrophilic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

Unlocking Novel Drug Targets: A Technical Guide to DCP-Bio3

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of novel and druggable targets is a paramount challenge in modern therapeutic development. A significant portion of cellular signaling and regulation is mediated by the reversible oxidation of cysteine residues in proteins, a process in which the formation of sulfenic acid is a key intermediate. The transient nature of this modification, however, has historically made its detection and the identification of its protein targets challenging. DCP-Bio3, a biotinylated dimedone-based probe, has emerged as a powerful chemical tool to covalently trap and enrich proteins containing sulfenic acid modifications, thereby enabling their identification and quantification through mass spectrometry-based proteomic workflows. This in-depth technical guide provides a comprehensive overview of the application of this compound for the discovery of novel drug targets, complete with detailed experimental protocols, data presentation, and visualization of relevant signaling pathways.

Core Principles of this compound in Drug Target Discovery

This compound is a specialized chemical probe designed to selectively react with the sulfenic acid form of cysteine residues (-SOH) in proteins.[1][2] The core of the this compound molecule is a dimedone-like moiety that rapidly and specifically forms a stable thioether bond with the sulfenic acid.[1][2] This covalent labeling effectively "traps" the transiently oxidized cysteine. The biotin (B1667282) tag appended to the probe allows for the subsequent affinity purification of the labeled proteins using streptavidin-based resins. This enrichment is crucial for identifying low-abundance regulatory proteins that may be potential drug targets. The overall workflow facilitates the identification of proteins that are subject to redox regulation under specific cellular conditions, such as those induced by disease states or drug treatments.

Experimental Protocols

In Situ Labeling of Sulfenylated Proteins in Live Cells with this compound

This protocol describes the labeling of protein sulfenic acids directly within living cells, which helps to preserve the native redox state of the proteome.[2]

Materials:

-

This compound (Cayman Chemical or similar)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

N-ethylmaleimide (NEM)

-

Catalase

-

Dithiothreitol (DTT)

-

Streptavidin-agarose beads

-

Wash buffers (e.g., high salt, low salt, and urea-containing buffers)

-

Elution buffer (e.g., SDS-PAGE sample buffer containing DTT)

Procedure:

-

Cell Culture and Treatment: Culture cells of interest to the desired confluency. Treat the cells with the stimulus of interest (e.g., a drug candidate, H₂O₂) to induce protein sulfenylation. Include an untreated control group.

-

This compound Labeling:

-

Prepare a stock solution of this compound in DMSO.

-

Add this compound to the cell culture medium to a final concentration of 1 mM.

-

Incubate the cells for 1-2 hours at 37°C.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in a lysis buffer containing 10 mM NEM and 200 U/mL catalase to prevent post-lysis oxidation artifacts.[2]

-

Incubate on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

Affinity Purification of this compound Labeled Proteins

Procedure:

-

Incubation with Streptavidin Beads:

-

Incubate the clarified cell lysate with streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Perform a series of stringent washes to remove non-specifically bound proteins. This should include washes with high-salt buffer (e.g., 1 M NaCl), low-salt buffer, and a denaturing wash with urea (B33335) (e.g., 2 M urea).[1]

-

A final wash with a buffer containing DTT can be performed to reduce disulfide-linked protein complexes, unless these are the subject of investigation.[1]

-

-

Elution:

-